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Compound of Interest

Compound Name: 4-Pentylbenzaldehyde

Cat. No.: B1294691

This technical guide provides a comprehensive overview of 4-Pentylbenzaldehyde, a
significant organic compound with applications in various fields of chemical research and
development. This document, intended for researchers, scientists, and drug development
professionals, details its chemical identity, physicochemical properties, spectroscopic data, and
potential synthetic methodologies.

Chemical Identity

IUPAC Name: 4-pentylbenzaldehyde|[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for 4-
Pentylbenzaldehyde, reflecting its structure and common naming conventions. These include:

p-Pentylbenzaldehyde[1]

4-n-Pentylbenzaldehyde

4-n-Amylbenzaldehyde[1]

Benzaldehyde, 4-pentyl-

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Pentylbenzaldehyde is presented
in the table below. This data is essential for its handling, purification, and use in chemical

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1294691?utm_src=pdf-interest
https://www.benchchem.com/product/b1294691?utm_src=pdf-body
https://www.benchchem.com/product/b1294691?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.benchchem.com/product/b1294691?utm_src=pdf-body
https://www.benchchem.com/product/b1294691?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.benchchem.com/product/b1294691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

reactions.
Property Value
Molecular Formula C12H160
Molecular Weight 176.25 g/mol
Boiling Point 142-144 °C at 2 mmHg
Refractive Index 1.5215

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 4-
Pentylbenzaldehyde. The following sections detail its expected and reported spectral data.

Mass Spectrometry

The mass spectrum of 4-Pentylbenzaldehyde is characterized by a molecular ion peak and
specific fragmentation patterns that are indicative of its structure.

e Molecular lon (M*): m/z = 176

o Key Fragmentation Peaks: Analysis of the fragmentation pattern reveals the loss of the
aldehyde proton (M-1), the entire aldehyde group (M-29), and cleavage of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Pentylbenzaldehyde displays characteristic absorption bands
corresponding to its functional groups.

Wavenumber (cm~—?) Vibration

~2925-2855 C-H stretch (alkyl)
~2820, 2720 C-H stretch (aldehyde)
~1700 C=0 stretch (aldehyde)
~1605, 1575 C=C stretch (aromatic)
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 4-Pentylbenzaldehyde are not readily available in

public databases, the expected chemical shifts can be reliably predicted based on the analysis

of structurally similar compounds, such as 4-ethylbenzaldehyde and other 4-substituted

benzaldehydes.

1H NMR (Predicted):

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~9.9 s 1H Aldehyde (-CHO)
Aromatic (ortho to -
~7.8 d 2H
CHO)
Aromatic (ortho to
~7.3 d 2H
pentyl)
~2.7 t 2H Benzylic (-CHz-)
~1.6 m 2H -CHa-
~1.3 m 4H -CH2-CH:-
~0.9 t 3H Terminal -CHs
13C NMR (Predicted):
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Chemical Shift (6, ppm)

Assignment

~192 Aldehyde Carbonyl (C=0)
~150 Aromatic (C-pentyl)

~135 Aromatic (C-CHO)

~130 Aromatic (CH, ortho to -CHO)
~129 Aromatic (CH, ortho to pentyl)
~36 Benzylic (-CH2)

~31.5 -CHa-

~31 -CH:-

~22.5 -CH:-

~14 Terminal -CHs

Experimental Protocols: Synthesis of 4-

Pentylbenzaldehyde

Several synthetic routes can be envisioned for the preparation of 4-Pentylbenzaldehyde. A

highly effective and versatile method is the Suzuki cross-coupling reaction. The following

protocol is adapted from established procedures for the synthesis of substituted biaryls and

related compounds.

Reaction: Suzuki Coupling of 4-Bromobenzaldehyde with n-Pentylboronic Acid

Materials:

n-Pentylboronic acid

4-Bromobenzaldehyde

Palladium(ll) acetate (Pd(OAc)2)

Triphenylphosphine (PPhs)
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e Potassium carbonate (K2COs)

e Toluene

o Ethanol

e Water

 Diethyl ether

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

o To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-
bromobenzaldehyde (1.0 eq), n-pentylboronic acid (1.2 eq), palladium(ll) acetate (0.02 eq),
and triphenylphosphine (0.08 eq).

e Add a 3:1 mixture of toluene and ethanol to the flask.

o Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.

o Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor
the reaction progress by thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.

o Add water and diethyl ether to the reaction mixture and transfer to a separatory funnel.

o Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude
product.

» Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield pure 4-Pentylbenzaldehyde.
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Reaction Mechanism and Visualization

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a
palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive

elimination.

Pd(0) Catalyst
(GELENEEE))

Pd(0) Catalyst

Reductive
4-Bromobenzaldehyde Oxidative Addition + [R-B(OH)3]~ Elimination Product Complex 4-Pentylbenzaldehyde
(Ar-X) Intermediate / (Ar-R)
Activates n-Pentylboronic Acid
.g. P
Base (e.g., K2COs) (R-B(OH)2)

Click to download full resolution via product page

Suzuki Coupling Catalytic Cycle for the Synthesis of 4-Pentylbenzaldehyde.

Potential Applications

Benzaldehyde and its derivatives are known to exhibit a range of biological activities, including
antimicrobial and insecticidal properties. The lipophilic pentyl group in 4-Pentylbenzaldehyde
may enhance its interaction with biological membranes, making it a candidate for investigation
in drug discovery and agrochemical research. Furthermore, as a substituted benzaldehyde, it

serves as a versatile intermediate in the synthesis of more complex molecules, including

pharmaceuticals, liquid crystals, and polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pentylbenzaldehyde].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294691#iupac-name-and-synonyms-for-4-
pentylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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